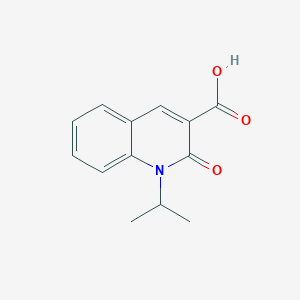

1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCJNYSXZJNSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449298 | |

| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158577-01-6 | |

| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. As a member of the quinolone class of compounds, which are known for their diverse biological activities, this molecule serves as a key intermediate in the synthesis of more complex pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| CAS Number | 158577-01-6 | [3][4] |

| Molecular Formula | C₁₃H₁₃NO₃ | [2][3] |

| Molecular Weight | 231.25 g/mol | [2][3] |

| Appearance | Light yellow to brown solid | [2][3] |

| Purity (by LCMS) | 99.29% | [2][3] |

Further physicochemical properties such as melting point, pKa, and logP have not been reported in the available literature.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

2-isopropylaminobenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Ethylenediamine

-

Acetic acid

-

Methanol

Procedure: [4]

-

To a stirred solution of 2-isopropylaminobenzaldehyde (0.64 mol) in acetic acid, add Meldrum's acid (1.16 mol).

-

Prepare a solution of ethylenediamine (0.64 mol) and acetic acid (1.29 mol) in methanol (1 L).

-

Slowly add the methanol solution to the reaction mixture at 0°C.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the resulting suspension and wash the solid with methanol to yield this compound as an off-white solid.

A visual representation of the synthesis workflow is provided below.

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃): [4] The proton nuclear magnetic resonance spectrum shows characteristic peaks corresponding to the structure of the compound.

-

δ 8.89 (s, 1H): Aromatic proton (CH).

-

δ 7.82 (d, 1H): Aromatic proton (ArH).

-

δ 7.75-7.77 (m, 2H): Aromatic protons (ArH).

-

δ 7.44 (t, 1H): Aromatic proton (ArH).

-

δ 5.50 (bs, 1H): Methine proton of the isopropyl group (CH(CH₃)₂).

-

δ 1.72 (d, 6H): Methyl protons of the isopropyl group (CH(CH₃)₂).

Detailed ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not currently available in the public domain.

Biological Activity

While this compound itself has not been extensively studied for its biological activity, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore. Derivatives of this core structure have been investigated for a range of therapeutic applications.

For instance, certain quinoline-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of ATM kinase can sensitize cancer cells to radiation and chemotherapy.

Furthermore, other derivatives of quinoline-3-carboxylic acid have been explored as inhibitors of protein kinase CK2, a protein implicated in various cellular processes and a target in cancer therapy.[5] The general structure of these derivatives suggests that the core quinoline-3-carboxylic acid moiety plays a crucial role in their biological function.

Given the established importance of the quinoline-3-carboxylic acid core, a hypothetical logical relationship for its role as a kinase inhibitor is presented below.

References

- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a significant intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines the key spectroscopic data, detailed experimental protocols, and logical workflows required to confirm the chemical structure of this compound.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a compilation of experimentally reported values and predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data:

A reported ¹H NMR spectrum provides crucial information about the proton environments within the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.89 | s | 1H | H4 (vinylic proton) |

| 7.82 | d | 1H | Ar-H |

| 7.75-7.77 | m | 2H | Ar-H |

| 7.44 | t | 1H | Ar-H |

| 5.50 | bs | 1H | CH of isopropyl group |

| 1.72 | d | 6H | CH₃ of isopropyl group |

¹³C NMR Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~170-185 | C=O (Carboxylic Acid) |

| ~160-165 | C=O (Amide) |

| ~140-150 | Aromatic C |

| ~115-140 | Aromatic/Vinylic C |

| ~50-60 | CH of isopropyl group |

| ~20-25 | CH₃ of isopropyl group |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum reveals the presence of key functional groups. The characteristic absorption bands for quinolones and carboxylic acids are well-established.[9][10][11][12][13]

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | C=O stretch (Carboxylic Acid) |

| ~1650-1690 | C=O stretch (Amide in quinolone ring) |

| ~1600 & ~1450-1500 | C=C stretch (Aromatic ring) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For quinolone carboxylic acids, common fragmentation patterns include the loss of water and carbon monoxide.[14][15][16][17][18]

| m/z | Fragmentation |

| [M+H]⁺ | Molecular Ion |

| [M+H-H₂O]⁺ | Loss of water |

| [M+H-CO]⁺ | Loss of carbon monoxide |

| [M+H-H₂O-CO]⁺ | Loss of water and carbon monoxide |

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in the appropriate mass range.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.

Representative Signaling Pathway of Quinolone Derivatives

Quinolone derivatives are known to exhibit a range of biological activities, including the inhibition of bacterial topoisomerases and protein kinases. The following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.

Caption: Inhibition of bacterial DNA replication by quinolone derivatives.

References

- 1. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics | Semantic Scholar [semanticscholar.org]

- 18. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode [zpxb.xml-journal.net]

1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization.

Chemical Identification and Properties

This compound is a quinoline derivative with the Chemical Abstracts Service (CAS) registry number 158577-01-6 .[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 158577-01-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₃ | [2] |

| Molecular Weight | 231.25 g/mol | [2] |

| Appearance | Light yellow to brown solid | [2] |

| Purity (by LCMS) | ≥99.29% | [2] |

Synthesis Protocol

A general and efficient procedure for the synthesis of this compound has been reported, yielding the product in high purity.[1]

Experimental Protocol

The synthesis involves the reaction of 2-isopropylaminobenzaldehyde with Meldrum's acid in the presence of ethylenediamine and acetic acid in methanol.[1]

Materials:

-

2-isopropylaminobenzaldehyde (CAS: 103718-15-6)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Ethylenediamine

-

Acetic acid

-

Methanol

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 105 g (0.64 mol) of 2-isopropylaminobenzaldehyde in acetic acid.

-

To this solution, add 166.9 g (1.16 mol) of Meldrum's acid with stirring.

-

In a separate beaker, prepare a solution of 43.0 mL (0.64 mol) of ethylenediamine and 73.6 mL (1.29 mol) of acetic acid in 1 L of methanol.

-

Cool the reaction vessel to 0°C using an ice bath.

-

Slowly add the methanolic solution of ethylenediamine and acetic acid to the reaction mixture at 0°C.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction, a suspension will have formed. Filter the suspension to collect the solid product.

-

Wash the collected solid with methanol.

-

Dry the solid to afford this compound as an off-white solid (146 g, 98% yield).[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial method for structural confirmation. The reported ¹H NMR data in CDCl₃ (300 MHz) is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.72 | d | 6H | CH(CH ₃)₂ |

| 5.50 | bs | 1H | CH (CH₃)₂ |

| 7.44 | t | 1H | ArH |

| 7.75-7.77 | m | 2H | ArH |

| 7.82 | d | 1H | ArH |

| 8.89 | s | 1H | CH |

Reference:[1]

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is employed to determine the purity of the compound and confirm its molecular weight. A purity of 99.29% has been reported, with the mass spectrum being consistent with the expected molecular weight of 231.25 g/mol .[2]

Biological Activity and Potential Applications

This compound is primarily utilized as a drug intermediate for the synthesis of various active compounds.[3] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylic acid derivatives has shown promise in several therapeutic areas.

Notably, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been investigated as potential inhibitors of protein kinase CK2, an enzyme implicated in various signaling pathways related to cell growth and proliferation. Furthermore, other quinoline-3-carboxylic acid derivatives have demonstrated antiproliferative activity, suggesting potential applications in oncology.

Given its status as a drug intermediate, a logical progression in its development would involve its chemical modification and subsequent screening against a panel of biological targets to identify lead compounds for various diseases.

Conceptual Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for identifying the biological targets and therapeutic potential of derivatives synthesized from this compound.

Caption: A conceptual workflow for the discovery of novel drug candidates.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its synthesis and characterization will aid in its preparation and quality control, while the context of its potential applications may guide future research endeavors.

References

The Biological Potential of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, the 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid core represents a promising, yet underexplored, template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing insights from structurally related quinoline derivatives to highlight their therapeutic promise. This document details their synthesis, potential mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Quinoline Carboxylic Acids

Quinoline carboxylic acids are a significant class of heterocyclic compounds that have garnered substantial attention in drug discovery. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets. Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, in particular, have shown notable potential as anticancer and antimicrobial agents. The introduction of an isopropyl group at the N1 position can significantly influence the lipophilicity and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Synthesis of the Core Scaffold

The foundational step in exploring the biological activity of this class of compounds is their chemical synthesis. The synthesis of the parent compound, 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been reported.[1]

General Synthesis Protocol

A general and efficient method for the synthesis of 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the reaction of 2-isopropylaminobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of an ethylenediamine/acetic acid catalyst system in methanol.[1]

Step-by-step procedure:

-

A solution of 2-isopropylaminobenzaldehyde in acetic acid is prepared.[1]

-

Meldrum's acid is added to the stirring solution.[1]

-

A mixed solution of ethylenediamine and acetic acid dissolved in methanol is slowly added to the reaction mixture at 0°C.[1]

-

The reaction is allowed to proceed at 0°C for a short period and then stirred overnight at room temperature.[1]

-

The resulting suspension is filtered, and the solid product is washed with methanol to yield 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

This synthetic route provides a high yield of the target compound, which can then be used as a starting material for the synthesis of various derivatives.

Anticancer Activity

Derivatives of quinoline carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] While specific data for this compound derivatives is limited, the broader class of quinolinone carboxylic acids exhibits potent antiproliferative effects against a range of cancer cell lines.

Mechanisms of Antiproliferative Action

The anticancer properties of quinoline carboxylic acid derivatives are often attributed to their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit key enzymes involved in cancer progression.

-

Induction of Apoptosis: Many quinoline derivatives trigger apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Enzyme Inhibition: Certain quinoline derivatives are known to inhibit enzymes that are critical for cancer cell survival and growth, such as topoisomerases and protein kinases.

Below is a logical diagram illustrating the potential anticancer mechanisms of action for this class of compounds.

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of structurally related quinoline carboxylic acid derivatives against various cancer cell lines. This data highlights the potential potency of this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | MLLr leukemic cell lines | 7.2 | [2] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [2] |

| Compound 4c | MDA-MB-231 (Breast) | Potent | [2] |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [2] |

| Compound 41 | DHODH Inhibition | 0.00971 | [2] |

| Compound 43 | DHODH Inhibition | 0.0262 | [2] |

| Compound 6d | A2780/RCIS (Ovarian) | >100 | [2] |

Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. It is plausible that this compound derivatives also possess antimicrobial properties.

Mechanism of Antimicrobial Action

The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents MIC values for some quinoline derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 32-128 | [3] |

| Compound 8 | S. aureus | 16-256 | [3] |

| Compound 3 | S. aureus | 64-128 | [3] |

| Compound 4b | E. faecalis | 750 | [4] |

| Compound 4h | E. faecalis | 375 | [4] |

| Compound 4b | S. aureus | 750 | [4] |

| Compound 4h | S. aureus | 750 | [4] |

Experimental Protocols

To aid researchers in the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Workflow for the MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[2]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.[2]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[2]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While direct biological data for this specific derivative series is currently limited, the well-established activities of related quinoline carboxylic acids provide a strong rationale for their further investigation. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, offers a fertile ground for the generation of compound libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of a diverse range of derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective therapeutic activities.

References

- 1. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. While primarily recognized as a crucial intermediate in the synthesis of pharmacologically active compounds, this document will delve into its chemical properties, synthesis, and the biological activities of its derivatives, offering insights into its potential for therapeutic applications.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 158577-01-6 | --INVALID-LINK-- |

| Molecular Formula | C13H13NO3 | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Synonyms | 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of the title compound is a well-documented procedure. A common method involves the reaction of 2-isopropylanilinobenzaldehyde with Meldrum's acid in the presence of ethylenediamine and acetic acid in methanol.

Experimental Protocol

To a stirred solution of 2-isopropylanilinobenzaldehyde (105 g, 0.64 mol) in acetic acid, Meldrum's acid (2,2-dimethyl-[1][2]dioxane-4,6-dione, 166.9 g, 1.16 mol) is added. A solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) in methanol (1 L) is then slowly added to the reaction mixture at 0°C. The reaction is maintained at 0°C for 1 hour, after which it is brought to room temperature and stirred overnight. The resulting suspension is filtered, and the collected solid is washed with methanol to yield 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as an off-white solid (146 g, 98% yield). The structure of the product can be confirmed by 1H NMR spectroscopy.[3]

Biological Activities of Derivatives

While this compound itself is primarily an intermediate, its core structure, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a scaffold for compounds with significant biological activities. Research has focused on modifying this scaffold to develop potent therapeutic agents.

Anticancer Activity

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated promising anticancer properties. A study focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their efficacy against the MCF-7 breast cancer cell line. Several of these compounds exhibited significant anticancer activity, comparable to the reference drug Doxorubicin.

Table 1: Anticancer Activity of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against MCF-7 Cells

| Compound | R1 | R2 | IC50 (µM) |

| 7b | OCH3 | H | 1.23 ± 0.11 |

| 7c | OH | OCH3 | 1.56 ± 0.14 |

| 8a | H | H | 2.12 ± 0.19 |

| 8b | OCH3 | H | 1.89 ± 0.17 |

| 8c | OH | OCH3 | 1.45 ± 0.13 |

| Doxorubicin | - | - | 1.10 ± 0.09 |

Data extracted from a study on derivatives of the core scaffold.

The anticancer effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay. MCF-7 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Potential Signaling Pathways

The anticancer activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives suggests their potential interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. While the exact mechanisms for these derivatives are still under investigation, a plausible hypothesis involves the modulation of pathways commonly implicated in cancer.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Although direct biological data on this specific molecule is limited due to its primary use as a synthetic intermediate, the significant anticancer activities of its derivatives highlight the therapeutic potential of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core. Future research should focus on the systematic biological evaluation of this compound itself and the continued development of its derivatives to explore their full therapeutic potential against a range of diseases. The detailed synthetic protocol and the insights into the biological activities of related compounds provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3][4][5][6][7] This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

This compound possesses a quinolone core, a versatile scaffold in medicinal chemistry. The structure is characterized by a carboxylic acid moiety at the 3-position and an isopropyl group attached to the nitrogen atom of the quinolinone ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the title compound. Due to a lack of directly published complete spectra, some data is inferred from closely related quinolone structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the isopropyl group and the aromatic protons of the quinolone ring.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.72 | d | 6H | -CH(CH ₃)₂ | [8] |

| 5.50 | bs | 1H | -CH (CH₃)₂ | [8] |

| 7.44 | t | 1H | Ar-H | [8] |

| 7.75-7.77 | m | 2H | Ar-H | [8] |

| 7.82 | d | 1H | Ar-H | [8] |

| 8.89 | s | 1H | C4-H | [8] |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH(C H₃)₂ |

| ~50 | -C H(CH₃)₂ |

| ~115-140 | Aromatic Carbons |

| ~145 | C4 |

| ~160 | C=O (Amide) |

| ~170 | C=O (Carboxylic Acid) |

| ~175 | C3 |

FT-IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl groups of the amide and carboxylic acid, as well as the O-H stretch of the carboxylic acid. The interpretation is based on the analysis of similar compounds.[9][10]

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-2500 | O-H | Stretching (broad, carboxylic acid dimer) |

| ~2970 | C-H | Stretching (aliphatic) |

| ~1720 | C=O | Stretching (carboxylic acid) |

| ~1650 | C=O | Stretching (amide) |

| ~1600, ~1480 | C=C | Stretching (aromatic) |

| ~1250 | C-O | Stretching (carboxylic acid) |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| LCMS | Consistent with structure | Molecular Ion |

A purity of 99.29% was reported via LCMS analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis

The synthesis of the title compound can be achieved through a condensation reaction.[8]

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

A solution of 2-isopropylaminobenzaldehyde in acetic acid is prepared.

-

Meldrum's acid is added to the stirring solution.

-

A mixed solution of ethylenediamine and acetic acid in methanol is slowly added to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred overnight.

-

The resulting suspension is filtered.

-

The collected solid is washed with methanol to afford the final product as an off-white solid.[8]

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data, based on common laboratory practices for similar compounds.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of the target compound.

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A Bruker 400 DRX-Avance spectrometer (or equivalent).

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy:

-

Instrumentation: A Shimadzu 470 FT-IR spectrometer (or equivalent).

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (LCMS):

-

Instrumentation: An Agilent 1290-Sciex 5500QTRAP Triple Quadrupole Linear Ion Trap Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[11]

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion is determined.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound. While a complete experimental dataset is not publicly available, the provided ¹H NMR data, along with predictive interpretations for ¹³C NMR and FT-IR based on analogous structures, offer a robust foundation for the characterization of this important synthetic intermediate. The detailed experimental protocols and logical workflows serve as a valuable resource for researchers engaged in the synthesis and analysis of quinolone-based compounds.

References

- 1. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Computational Systems Biology [csbiology.com]

- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Masstech Portal [masstechportal.org]

- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | RNA Cell Therapy [rna-cell-therapies-summit.com]

- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]

- 5. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Magen Biosciences [magenbiosciences.com]

- 6. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Amrita Therapeutics [amritatherapeutics.com]

- 7. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Artepal [artepal.org]

- 8. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: Elucidating the Mechanism of Action

A comprehensive review of the available scientific literature reveals that 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is predominantly characterized as a chemical intermediate for the synthesis of more complex molecules. [1][2][3] At present, there is a notable absence of published research detailing a specific biological mechanism of action, defined molecular targets, or comprehensive pharmacological data for this particular compound.

This technical guide aims to provide a thorough overview of the current state of knowledge, focusing on the available chemical synthesis data while clearly highlighting the gap in the understanding of its biological activity.

Chemical Synthesis and Properties

This compound is a quinoline derivative with the molecular formula C₁₃H₁₃NO₃. Its synthesis is documented, providing a clear pathway for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the reaction of 2-isopropylanilinobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a catalyst.[4]

Materials:

-

2-isopropylanilinobenzaldehyde

-

Meldrum's acid

-

Ethylenediamine

-

Acetic acid

-

Methanol

Procedure: [4]

-

A solution of 2-isopropylanilinobenzaldehyde in acetic acid is prepared.

-

Meldrum's acid is added to the stirring solution.

-

A separate solution of ethylenediamine and acetic acid in methanol is prepared and slowly added to the reaction mixture at 0°C.

-

The reaction is maintained at 0°C for a designated period and then allowed to warm to room temperature, with continuous stirring overnight.

-

The resulting suspension is filtered.

-

The collected solid is washed with methanol to yield this compound as an off-white solid.

Current Understanding of Biological Activity: A Knowledge Gap

Despite the well-defined synthetic pathway, extensive searches of scientific databases and literature provide no specific information on the mechanism of action for this compound. Research has been conducted on structurally similar quinoline-based compounds, which have shown a range of biological activities. However, it is crucial to note that these findings cannot be directly extrapolated to the subject compound of this guide.

For instance, various 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been investigated for their antibacterial properties. Other studies on 2-oxo-1,2-dihydroquinoline derivatives have explored their potential as inhibitors of specific enzymes or as ligands for various receptors. These distinct structural variations significantly influence the pharmacological profile of each molecule.

Future Directions and Research Opportunities

The absence of data on the biological activity of this compound presents a clear opportunity for future research. A logical workflow for investigating its potential mechanism of action would involve a series of screening and targeted assays.

Proposed Research Workflow

Caption: Proposed workflow for elucidating the mechanism of action.

Data Presentation:

As there is no quantitative data available regarding the biological activity of this compound, a data table cannot be provided at this time. Future research would need to generate data such as:

-

IC₅₀/EC₅₀ values: To quantify the concentration at which the compound elicits a half-maximal inhibitory or effective response in various assays.

-

Binding affinities (K_d, K_i): To measure the strength of interaction with any identified biological targets.

-

Enzyme kinetics: To determine the mode of inhibition if the target is an enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]

- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]

- 4. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | [5] |

| CAS Number | 158577-01-6 | [5][6] |

| Molecular Formula | C₁₃H₁₃NO₃ | [5] |

| Molecular Weight | 231.25 g/mol | [5] |

| Appearance | Light yellow to brown solid | [5] |

| Purity (LCMS) | >99% | [5] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1][5] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The quinoline core is predominantly hydrophobic, which can lead to low aqueous solubility for many of its derivatives.[7] The presence of both a carboxylic acid group and an isopropyl substituent will significantly influence the solubility of this compound.

Expected Aqueous Solubility

Due to its aromatic quinoline backbone, the intrinsic aqueous solubility of this compound is expected to be low. However, the presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the aqueous medium. As quinolines are typically weak bases, decreasing the pH can lead to protonation of the nitrogen atom, forming a more soluble salt.[7]

Expected Solubility in Organic Solvents

The compound is anticipated to exhibit good solubility in polar aprotic solvents and may have limited solubility in nonpolar solvents.

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of hydrogen bonding with the carboxylic acid and interacting with the polar quinoline core. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Stability Profile

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo efficacy. Heterocyclic compounds, including quinoline derivatives, can be susceptible to degradation under various conditions.

pH-Dependent Stability

The stability of this compound is likely to be influenced by pH. Extremes in pH (highly acidic or alkaline conditions) could potentially lead to hydrolysis or other degradation pathways.

Photostability

Aromatic and heterocyclic compounds are often susceptible to photodegradation. It is advisable to protect solutions of this compound from light to prevent potential degradation.

Thermal Stability

While specific data is unavailable for this compound, studies on other nitrogen-rich heterocyclic esters have shown them to be thermally stable up to 250°C.[8] However, the presence of the carboxylic acid may influence its thermal decomposition profile.

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound.[9]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][9]

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.[9] Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.[7]

Caption: Workflow for Aqueous Solubility Determination.

Organic Solvent Solubility Determination

A similar shake-flask method can be employed to determine solubility in various organic solvents.[9]

Methodology:

-

Solvent Selection: Choose a range of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, hexane).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent.

-

Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.[9]

-

Sample Processing: Centrifuge and filter the saturated solutions.[9]

-

Quantification: Determine the concentration of the dissolved compound, typically by HPLC after appropriate dilution.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

-

Acidic: Add HCl (e.g., 0.1 N) and heat.

-

Alkaline: Add NaOH (e.g., 0.1 N) and heat.

-

Oxidative: Add H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal: Heat the solid compound and the solution.

-

Photolytic: Expose the solution to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Study Workflow.

Strategies for Solubility Enhancement

Should the aqueous solubility of this compound prove to be a limiting factor, several strategies can be employed for its enhancement.

| Strategy | Description |

| pH Adjustment | As a carboxylic acid, increasing the pH of the solution above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7] |

| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). |

| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar regions and increasing their aqueous solubility.[10] |

| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and apparent solubility. |

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently published, this guide provides a comprehensive framework for its investigation. Based on its chemical structure, the compound's solubility is expected to be pH-dependent and favor polar organic solvents. Its stability should be carefully evaluated under various stress conditions to ensure its suitability for further development. The experimental protocols outlined herein offer a clear path for researchers to empirically determine these critical physicochemical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]

- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]

- 4. targetmol.cn [targetmol.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a formal safety assessment. Always consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

Introduction

1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid (CAS No: 158577-01-6) is a quinoline derivative often utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Understanding its safety profile, proper handling procedures, and potential toxicity is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available data on the safety, handling, and toxicological profile of this compound and its chemical class.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4] |

Signal Word: Warning[4]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield.[4] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid exposing skin.[4] |

| Respiratory Protection | If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[4] |

General Hygiene Practices

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Remove contaminated clothing and wash before reuse.

Toxicity Profile

Acute Toxicity

The primary routes of acute toxicity are oral ingestion, skin contact, and inhalation, leading to irritation and potentially harmful systemic effects if absorbed.[4]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity data for this compound were found. The Safety Data Sheet from MedChemExpress states that no component of this product is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4] However, some quinoline derivatives have been shown to have genotoxic potential.[5]

Cytotoxicity of Related Compounds

Studies on other 2-oxo-quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. This suggests that compounds of this class can interfere with fundamental cellular processes. For example, some novel 2-oxo-quinoline derivatives have shown inhibitory activity against HepG2, SK-OV-3, and NCI-H460 tumor cell lines, with some compounds exhibiting better cytotoxic inhibition than cisplatin in specific cell lines.[6]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-oxo-quinoline derivatives with α-aminophosphonates | HepG2 | Varies (some < 10.12 µM) | [6] |

| 2-oxo-quinoline derivatives with α-aminophosphonates | SK-OV-3 | Varies (some < 26.34 µM) | [6] |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives | MCF-7 | 1.2 ± 0.2 | [7] |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives | Panc-1 | 1.4 ± 0.2 | [7] |

Note: These values are for structurally related compounds and should not be directly extrapolated to this compound. They are presented to illustrate the potential biological activity of this chemical class.

Experimental Protocols for Toxicity Assessment

For researchers planning to evaluate the toxicity of this compound, the following are generalized protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and control substances (e.g., vehicle control, positive control like doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

Methodology:

-

Cell Treatment: Expose cells to non-cytotoxic concentrations of the test compound.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of toxicity for this compound is not documented. However, studies on anticancer quinoline derivatives suggest several potential pathways through which they exert their cytotoxic effects. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]

A generalized potential pathway for a cytotoxic 2-oxo-quinoline derivative could involve:

-

Induction of Cellular Stress: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS).

-

Mitochondrial Pathway of Apoptosis: Increased ROS can lead to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.

-

Cell Cycle Arrest: The compound may also interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M phase), preventing cell proliferation.[7]

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Magen Biosciences [magenbiosciences.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Exploring Novel Derivatives of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone scaffold, particularly the 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid core, represents a promising framework in medicinal chemistry. Its inherent drug-like properties make it a valuable starting point for the development of novel therapeutic agents. This technical guide explores the synthesis, biological evaluation, and potential mechanisms of action of novel derivatives of this core structure, focusing on the generation of diverse carboxamides. While specific data on derivatives of the 1-isopropyl variant is emerging, this paper draws upon established methodologies and findings from closely related 2-oxo-1,2-dihydroquinoline-3-carboxamides to provide a comprehensive overview for researchers in the field. The guide details synthetic protocols, summarizes key quantitative biological data, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Quinolone derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid moiety is a key pharmacophore found in numerous bioactive compounds. The introduction of an isopropyl group at the N-1 position can enhance lipophilicity and modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the potential of creating novel derivatives from this compound, primarily through modification of the carboxylic acid group to form a diverse library of amides. These modifications can lead to compounds with tailored biological activities and improved therapeutic potential.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the parent compound, this compound, serves as the crucial first step in the generation of novel derivatives.

Synthesis of this compound

A common synthetic route to the core scaffold involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization.

General Protocol for Amide Derivative Synthesis

The carboxylic acid group of the core scaffold is a versatile handle for the synthesis of a wide range of amide derivatives. Standard peptide coupling methods can be employed to react the carboxylic acid with a diverse selection of primary and secondary amines.

Experimental Protocol: Amide Coupling

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Biological Activities of Novel Derivatives

Based on studies of structurally related quinolone-3-carboxamides, novel derivatives of this compound are anticipated to exhibit a range of biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold have shown promising anticancer activity through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Quinolone-3-Carboxamide Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) |

| 10i | VEGFR-2 | HepG2 | 1.60[1] |

| 10o | VEGFR-2 | HepG2 | 2.76[1] |

| 10p | VEGFR-2 | HepG2 | 8.14[1] |

Data is for 6-fluoro/chloro-N-aryl-4-oxo-1,4-dihydroquinoline-3-carboxamides, which are structurally related to the topic of this guide.[1]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against protein kinases such as VEGFR-2 can be determined using commercially available kinase assay kits.

-

Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.

-

Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often through a luminescence-based method.

-

Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Activity

The quinolone core is famously associated with antimicrobial activity, and novel derivatives could offer new avenues for combating drug-resistant pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.

-

Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the biological activities of structurally related compounds, researchers can efficiently generate and evaluate new derivatives with tailored pharmacological profiles. Future work should focus on the synthesis and screening of a diverse library of amide derivatives of this specific core to identify lead compounds for further optimization. Detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. The systematic exploration of the chemical space around this privileged scaffold is a promising strategy for the discovery of next-generation drugs.

References

Methodological & Application

Synthesis Protocol for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid

Abstract

This document provides a detailed protocol for the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3][4] The described method is a one-pot reaction involving the condensation of 2-isopropylaminobenzaldehyde with Meldrum's acid, followed by an intramolecular cyclization. This procedure is notable for its high yield and straightforward execution, making it suitable for both academic research and industrial applications.

Introduction

Quinolone carboxylic acids are a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. The N-isopropyl substituted derivative, this compound, serves as a crucial building block for more complex molecules. The following protocol details a reliable and efficient synthesis route to obtain this compound with a high degree of purity.

Reaction Scheme

The synthesis proceeds through the following reaction:

2-isopropylaminobenzaldehyde + Meldrum's acid → this compound

Experimental Protocol

Materials:

-

2-isopropylaminobenzaldehyde (CAS: 103718-15-6)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Ethylenediamine

-

Acetic acid

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, dissolve 105 g (0.64 mol) of 2-isopropylaminobenzaldehyde in acetic acid.

-

To this stirring solution, add 166.9 g (1.16 mol) of Meldrum's acid.

-

Prepare a separate solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) dissolved in 1 L of methanol.

-

Cool the main reaction mixture to 0°C using an ice bath.

-

Slowly add the methanol solution of ethylenediamine and acetic acid to the reaction mixture at 0°C.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

After 1 hour, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring the mixture overnight at room temperature.

-

Upon completion, a suspension will have formed. Filter the suspension to collect the solid product.

-

Wash the collected solid with methanol.

-

Dry the solid to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Product Yield.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) |

| 2-isopropylaminobenzaldehyde | 103718-15-6 | 163.22 | 105 | 0.64 |

| Meldrum's acid | 2033-24-1 | 144.12 | 166.9 | 1.16 |

| Ethylenediamine | 107-15-3 | 60.10 | 43.0 mL | 0.64 |

| Acetic acid | 64-19-7 | 60.05 | 73.6 mL | 1.29 |

| Product: | ||||

| This compound | 158577-01-6 | 245.26 | 146 | 0.595 |

| Yield: | 98% |

Product Characterization:

The structure of the resulting off-white solid was confirmed by 1H NMR.[5]

-

1H NMR (300 MHz, CDCl3): δ 8.89 (s, 1H, CH), 7.82 (d, 1H, ArH), 7.75-7.77 (m, 2H, ArH), 7.44 (t, 1H, ArH), 5.50 (bs, 1H, CH(CH3)2), 1.72 (d, 6H, CH(CH3)2).[5]

Visualizations

Figure 1: Experimental workflow for the synthesis.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The protocol described herein provides an efficient and high-yielding method for the synthesis of this compound. The procedure is robust and can be readily scaled for the production of larger quantities of this valuable intermediate. The final product was obtained in high purity as confirmed by spectroscopic analysis.

References

- 1. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | CBI AxonTracker [cbi-tmhs.org]

- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Computational Systems Biology [csbiology.com]

- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Modular Bioscience [modbiosci.com]

- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]

- 5. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]

Application Notes and Protocols for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid as a Drug Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a versatile heterocyclic compound belonging to the quinolone class. Its rigid bicyclic structure and the presence of reactive functional groups, namely a carboxylic acid and a lactam, make it a valuable intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate in the potential synthesis of novel therapeutic agents, with a focus on anticancer drugs structurally related to Voreloxin, a first-in-class anticancer quinolone derivative.

Chemical Properties and Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Appearance | Light yellow to brown solid |

| Purity (LCMS) | Typically >99% |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Application as a Drug Intermediate